molecular formula C8H8O2 B041997 2-Methoxybenzaldehyde CAS No. 135-02-4

2-Methoxybenzaldehyde

Cat. No. B041997
CAS RN: 135-02-4
M. Wt: 136.15 g/mol
InChI Key: PKZJLOCLABXVMC-UHFFFAOYSA-N
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Description

2-Methoxybenzaldehyde is a compound that belongs to the class of methoxybenzaldehydes, which are important benzoate derivatives found in plants. These compounds are known for their refreshing fragrance and are used as flavoring ingredients in food and cosmetics. They also exhibit significant medicinal properties, making them of interest to the pharmaceutical industry. The biosynthesis of methoxybenzaldehydes involves the formation of benzaldehyde via benzoic acid from cinnamate, followed by the addition of a methoxy group .

Synthesis Analysis

Several methods have been developed for the synthesis of methoxybenzaldehyde derivatives. One approach involves the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal, which is a key step in synthesizing 2,5-dialkyl-1,3-dimethoxybenzenes . Another method includes the cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions to synthesize benzo[d]thiazole derivatives . Additionally, a synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde from a non-aromatic precursor has been reported, which is useful for molecular imaging .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of methoxybenzaldehyde derivatives have been studied using various computational methods, including ab initio and density functional theory (DFT). These studies have shown that B3LYP is superior to the scaled HF approach for molecular problems . X-ray crystallography has been used to determine the structure of various methoxybenzaldehyde complexes, revealing details such as crystal packing and coordination geometry .

Chemical Reactions Analysis

Methoxybenzaldehyde and its derivatives participate in various chemical reactions. For instance, the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene leads to the formation of a compound with a complex structure characterized by spectroscopic techniques . The compound N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide was synthesized by reacting 2-methoxybenzaldehyde with 2-nitrobenzohydrazide, forming inversion dimers linked by hydrogen bonds in the crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxybenzaldehydes have been extensively studied. Spectroscopic studies, including HNMR, CNMR, TGA, DSC, and UV-Vis NIR, have been conducted to characterize these compounds. The crystal structure of 2-methoxybenzaldehyde has been determined by X-ray diffraction, revealing its tetragonal crystal system and space group . Additionally, the sorption and magnetic properties of complexes derived from methoxybenzaldehydes have been investigated, showing that some complexes can absorb methanol vapor and exhibit magnetic behavior .

Scientific Research Applications

Ant Repellent

  • Application Summary: 2-Methoxybenzaldehyde has been found to be an effective ant repellent. It is a promising alternative to broad-spectrum insecticides, which can have negative side effects .
  • Methods of Application: A structure-activity relationship investigation was conducted to test how different chemical modifications alter the repellence of 2-hydroxybenzaldehyde. It was found that 2-methoxybenzaldehyde is considerably more effective than 2-hydroxybenzaldehyde at repelling the common black garden ant, Lasius niger .
  • Results or Outcomes: The study confirmed that 2-methoxybenzaldehyde is effective at repelling four particularly harmful ant species, suggesting that the results obtained with L. niger are general to ants and that the results are relevant to mitigate the costs of ant damage .

Acaricidal Activity and Asymmetric Henry Reaction

  • Application Summary: 2-Methoxybenzaldehyde has been used to examine the acaricidal activity of Periploca sepium oil and its active component against Tyrophagus. It has also been used to obtain good enantioselectivities using Cu (OAc) (2)-bis (oxazolines) via hydrogen bonding in an asymmetric Henry reaction .

Antifungal Agent

  • Application Summary: 2-Hydroxy-4-methoxybenzaldehyde, a derivative of 2-Methoxybenzaldehyde, has been found to be a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum . Fusarium graminearum is a severe pathogen threatening the safety of agriculture and food .
  • Methods of Application: The study aimed to explore the antifungal efficacies of several plant-derived natural compounds (vanillin and its derivatives) against the growth of F. graminearum and investigate the antifungal mechanism of 2-hydroxy-4-methoxybenzaldehyde (HMB), the strongest one .
  • Results or Outcomes: The minimum inhibitory concentration (MIC) of HMB in inhibiting mycelial growth was 200 μg/mL. HMB at MIC damaged cell membranes by increasing the permeability by about 6-fold . Furthermore, HMB exerted a strong antitoxigenic role as the content of deoxynivalenol (DON) was remarkably reduced by 93.59% at MIC on 7th day .

Asymmetric Henry Reaction

  • Application Summary: 2-Methoxybenzaldehyde has been used to obtain good enantioselectivities using Cu (OAc) (2)-bis (oxazolines) via hydrogen bonding in an asymmetric Henry reaction .

Vibrational Dynamics Study

  • Application Summary: 2-Methoxybenzaldehyde has been used in the study of vibrational dynamics of benzaldehyde derivatives in the crystalline form. The study was conducted using inelastic neutron scattering (INS) spectra combined with periodic density functional theory (DFT) calculations .

Ant Pests Control

  • Application Summary: 2-Methoxybenzaldehyde has been found to be an effective ant repellent. It is a promising alternative to broad-spectrum insecticides, which can have negative side effects .
  • Methods of Application: A structure-activity relationship investigation was conducted to test how different chemical modifications alter the repellence of 2-hydroxybenzaldehyde. It was found that 2-methoxybenzaldehyde is considerably more effective than 2-hydroxybenzaldehyde at repelling the common black garden ant, Lasius niger .
  • Results or Outcomes: The study confirmed that 2-methoxybenzaldehyde is effective at repelling four particularly harmful ant species, suggesting that the results obtained with L. niger are general to ants and that the results are relevant to mitigate the costs of ant damage .

Safety And Hazards

2-Methoxybenzaldehyde is classified as a warning hazard under the GHS labelling system . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .

Relevant Papers Unfortunately, I was unable to retrieve any relevant papers on 2-Methoxybenzaldehyde .

properties

IUPAC Name

2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZJLOCLABXVMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051690
Record name 2-Methoxybenzaldehyde
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Molecular Weight

136.15 g/mol
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Physical Description

Light yellow solidified mass or fragments; mp = 34-40 deg C; [Sigma-Aldrich MSDS], Solid, Light yellow solid; Sweet powdery hawthorn, vanilla and almond aroma
Record name 2-Methoxybenzaldehyde
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Record name 2-Methoxybenzaldehyde
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Record name o-Anisaldehyde
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URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2039/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

238.00 °C. @ 760.00 mm Hg
Record name 2-Methoxybenzaldehyde
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Solubility

Soluble in water and propylene glycol, Soluble (in ethanol)
Record name o-Anisaldehyde
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Vapor Pressure

0.12 [mmHg]
Record name 2-Methoxybenzaldehyde
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Product Name

2-Methoxybenzaldehyde

CAS RN

135-02-4
Record name 2-Methoxybenzaldehyde
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Record name o-Anisaldehyde
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Record name Benzaldehyde, 2-methoxy-
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Record name 2-Methoxybenzaldehyde
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Record name 2-methoxybenzaldehyde
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Record name O-ANISALDEHYDE
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Record name 2-Methoxybenzaldehyde
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Melting Point

39 °C
Record name 2-Methoxybenzaldehyde
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Synthesis routes and methods I

Procedure details

A solution of crude 21 (12.2 g, ˜25 mmol, 1.0 equiv), 4-methylmorpholine N-oxide (3.5 g, 30 mmol, 1.2 equiv) in DCM (150 mL) was cooled to ˜7° C. and tetrapropylammonium perruthenate (TPAP) (0.2 g, 0.5 mmol, 2 mole %) was added. The mixture was allowed to warm to room temperature and stirred. After 1 hr TLC showed the reaction was incomplete. Additional TPAP (0.2 g) was added and the mixture stirred overnight at room temperature. Although unoxidized 21 remained, the mixture was filtered through Celite, washing the Celite pad with DCM. The filtrate was concentrated under reduced pressure to give a brown oil. The crude product was absorbed onto silica gel using DCM and dry-loaded on a column of silica gel (125 g) packed in heptanes. The column was eluted with heptanes (750 mL), 5% EtOAc/heptanes (1000 mL), 10% EtOAc/heptanes (1000 mL) and 15% EtOAc/heptanes (1000 mL). Clean separation of 22 from 21 was not achieved. All fractions containing 22 and 21 were concentrated under reduced pressure to give a pale yellow oil. The mixture was dissolved in DCM (300 mL) and MnO2 (10.9 g, 125 mmol) was added. The mixture stirred overnight at room temperature, then refluxed the following day for 6 hr. The mixture was filtered through Celite, washing the Celite pad with DCM (300 mL). The filtrate was concentrated under reduced pressure to give a pale yellow oil. The crude product was absorbed onto silica gel using DCM and dry-loaded on a column of silica gel (125 g) packed in heptanes. The column was eluted with heptanes (500 mL) and 5% EtOAc/heptanes (3000 mL). Product fractions were concentrated under reduced pressure and the residue dried under high vacuum for 2 hr to give 7.5 g (77% for 2 steps from 1) of 22 as a colorless oil.
Name
21
Quantity
12.2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
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0.2 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Four
Name
Quantity
10.9 g
Type
catalyst
Reaction Step Five
Name

Synthesis routes and methods II

Procedure details

The above prepared sodium hydroxide solution was then added to the cassia oil and introduced into the pot of the still. The pot was equipped with a stirrer. Using pressurized steam and vigorous stirring, the pot was heated to reflux with a pot temperature of 105° C. Reflux was established with a column head temperature of about 99° C. Once reflux was established, it was continued for about 1 hour. During the course of the conversion of the cinnamaldehyde in the cassia oil to benzaldehyde, pH was monitored and was maintained at about 12 to about 12.5. In the event the pH fell below about 12, sodium hydroxide was added to bring the pH back up to the range of about 12-12.5. After refluxing for about 1 hour, take-off of the water-benzaldehyde azeotrope was initiated. The water cooled condenser was operated at 100° F. thereby enabling the water-benzaldehyde azeotrope to be condensed and collected in a chilled receiver. The acetaldehyde by-product was principally vaporized at the temperature of the condenser and was taken off as vapor. The distillate principally containing benzaldehyde in an amount of about 75% or more with minor amounts of cinnamaldehyde, terpenes, orthomethoxybenzaldehyde and acetaldehyde was obtained. The crude benzaldehyde was thus collected in a chilled receiver and, in a continuous feed operation the condensed water was continuously fed back to the still to replace what had been taken off and the distillation of the azeotrope continued. The fractional steam distillation of the crude benzaldehyde continued until about 670 lbs. of crude benzaldehyde were obtained. The crude distillate containing benzaldehyde was then dried under vacuum and fractionally distilled under vacuum of about 29" thereby providing a boiling point for the benzaldehyde at about 70° C. in order to obtain a substantially pure benzaldehyde free from residual terpenes and other impurities.
Name
water benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Name
water benzaldehyde
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Reaction Step Seven

Synthesis routes and methods III

Procedure details

To a three-necked 100 ml flask equipped for reflux and fitted with a mechanical stirrer was added 5.0 mol (0.047 mol) of salicylaldehyde, 2.0 g (0.014 mol) of potassium carbonate, and 10.0 ml (0.085 mol) of trimethyl phosphate. The mixture was heated to 85° C. for two hours, then cooled to 50° C. and quenched with 20 ml of water. After two hours the mixture was extracted with 50 ml of methylene chloride, the extracts washed with dilute caustic and then water. The organic extracts were dried over anhydrous potassium carbonate then filtered and concentrated in vacuo to give 3.6 g (53%) of o-methoxybenzaldehyde.
Quantity
5 mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The production of the library required seven steps using solid support. Three steps were carried out in a 96 well format. The AMEBA (acid sensitive methoxy benzaldehyde) linker was prepared by reacting Merrifield resin and 4-hydroxy-2-methoxybenzaldehyde with sodium methoxide (see Scheme 4). The AMEBA resin was then treated with the corresponding amine and NaBH(OAc)3 to give the corresponding reductive amination product. The tyrosine scaffold (5) was then coupled to the various amine resins using DIC and HOBT in DMF. The Fmoc protecting group was then removed with piperidine/DMF (1:1). The resin was then plated in a 96 well Robbins block then coupled to the corresponding sulfonyl chloride with DIEA in CH2Cl2. The diethyl ester was hydrolyzed with excess LiOH in THF: MeOH (1:1) for 16 h at rt to yield the dicarboxylic acid on resin. The use of THF: MeOH (1:1) is believed to be crucial for this hydrolysis. The product was then cleaved from the resin with 20% TFA/CH2Cl2 solution. The resin was cleaved twice to yield the maximum possible product. The second cleavage resulted in approximately 10-20% more product without any change in purity levels.
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Name
sodium methoxide
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0 (± 1) mol
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[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
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Quantity
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Type
reactant
Reaction Step Five
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Name
( 5 )
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amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxybenzaldehyde
Reactant of Route 2
2-Methoxybenzaldehyde
Reactant of Route 3
2-Methoxybenzaldehyde
Reactant of Route 4
2-Methoxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Methoxybenzaldehyde
Reactant of Route 6
2-Methoxybenzaldehyde

Citations

For This Compound
3,140
Citations
S Selvanayagam, M Yogavel, V Rajakannan… - … Section E: Structure …, 2002 - scripts.iucr.org
The title molecule, C9H11N3OS, exhibits a trans conformation with respect to the phenyl ring and the thiosemicarbazone moiety. The dihedral angle between the thiosemicarbazone …
Number of citations: 6 scripts.iucr.org
ZW Fu - Acta Crystallographica Section E: Structure Reports …, 2007 - scripts.iucr.org
The molecule of the title compound, C16H16N2O2, is located on a centre of inversion (at the midpoint of the N—N bond), so that only one half of the molecule is crystallographically …
Number of citations: 9 scripts.iucr.org
MA Ali, R Bose - Journal of Inorganic and Nuclear Chemistry, 1977 - Elsevier
… The 2-methoxybenzaldehyde Schiff base reacts with metal salts in ethanol producing intensely coloured metal chelates, which were found to be quite stable. They were generally …
Number of citations: 165 www.sciencedirect.com
CW Oo, H Osman, S Fatinathan, MAM Zin - 2013 - scirp.org
… The starting materials such as 4-aminoantipyrine and 2-methoxybenzaldehyde used in this research were purased from Fluka. All the reagents used were of analyticl-reagent grade and …
Number of citations: 14 www.scirp.org
IRC Bick, RA Russell - Australian Journal of Chemistry, 1969 - thevespiary.org
The substance 3, 4-d~ hydroxy-2-methoxybenzaldehyde (X) is not easily accessible and has not hitherto been prepared, although the isomeric compound 2, 3-dihydroxy-4-…
Number of citations: 16 www.thevespiary.org
HK Fun, R Kia, H Kargar - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
In the title compound, C14H12N4O5, an intramolecular N—H⋯O hydrogen bond generates an S(6) ring motif. The dihedral angle between the two benzene rings is 3.91 (3), which …
Number of citations: 2 scripts.iucr.org
S Nagaraju, MA Sridhar, CSP Kumara, NR Sreenatha… - researchgate.net
… Synthesis of 2-methoxybenzaldehyde … the crude 2-methoxybenzaldehyde (2), which was purified by column chromatography over silica gel to provide pure 2-methoxybenzaldehyde and …
Number of citations: 2 www.researchgate.net
U Sani, SM Iliyasu - Bayero Journal Of Pure And Applied Sciences, 2018 - ajol.info
A Schiff base ligand has been synthesized by the condensation of 2-aminopyridine and 2-methoxybenzaldehyde. Metal complexes of the Schiff base were prepared by the reaction of …
Number of citations: 9 www.ajol.info
P Caboni, N Aissani, T Cabras, A Falqui… - Journal of agricultural …, 2013 - ACS Publications
… As far as it concerns the different reactivities to the aldehydes, the peptide bound up to two 3,4-dihydroxybenzaldehyde (22) and 2-methoxybenzaldehyde (21) moieties in the …
Number of citations: 73 pubs.acs.org
CU Ibeji, DC Akintayo, HO Oluwasola, EO Akintemi… - Scientific Reports, 2023 - nature.com
Corrosion inhibition performance of two synthesized Schiff base ligands; (E)-2-((2-methoxybenzylidene)amino)phenol L1 and (E)-2-((4-methoxybenzylidene)amino)phenol L2 were …
Number of citations: 7 www.nature.com

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